2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pent-4-enoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJZBRLPMYBWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437439 | |
| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64841-44-7 | |
| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
The following technical guide details the physicochemical properties, synthesis, and applications of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran.
Technical Guide for Synthetic Applications[1]
Executive Summary
2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran (CAS: 64841-44-7) acts as a strategic "masked" intermediate in organic synthesis. It combines the robust, acid-labile protection of a tetrahydropyranyl (THP) ether with a reactive terminal alkene tail. This bifunctionality allows researchers to carry a protected alcohol through harsh basic or nucleophilic conditions (e.g., Grignard reactions, alkylations) while reserving the alkene for late-stage functionalization via Ring-Closing Metathesis (RCM) or radical cyclization.
Molecular Identity & Structural Analysis
This compound is a mixed acetal formed between 4-penten-1-ol and 3,4-dihydro-2H-pyran. The molecule possesses a chiral center at the anomeric carbon (C2 of the pyran ring), typically existing as a racemic mixture in standard preparations.
| Identifier | Value |
| IUPAC Name | 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran |
| Common Name | THP-protected 4-penten-1-ol |
| CAS Registry Number | 64841-44-7 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| SMILES | C=CCCCOC1CCCCO1 |
| InChI Key | TZRUKFFDSQQSCK-UHFFFAOYSA-N |
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, boiling point and density are derived from high-confidence structural analogs (e.g., the alkyne analog CAS 6089-04-9) and standard structure-property relationships.
| Property | Value / Range | Notes |
| Physical State | Liquid | Colorless to pale yellow oil. |
| Boiling Point | ~60–65 °C @ 9 mmHg | Predicted based on alkyne analog [1]. |
| Boiling Point (Atm) | ~215 °C | Extrapolated to 760 mmHg. |
| Density | 0.95 – 0.98 g/mL | Slightly less dense than water. |
| Refractive Index ( | ~1.45 – 1.46 | Typical for aliphatic THP ethers. |
| Solubility | Organic Solvents | Miscible in DCM, THF, Et₂O, EtOAc. |
| Water Solubility | Negligible | Lipophilic alkene chain reduces polarity. |
| Flash Point | > 60 °C | Estimated; handle as combustible. |
| LogP | ~2.5 – 2.8 | Indicates moderate lipophilicity. |
Synthetic Methodology
The synthesis follows a standard acid-catalyzed addition of the alcohol to the enol ether. This protocol is self-validating: the disappearance of the alcohol O-H stretch in IR and the appearance of the anomeric proton in NMR confirm conversion.
Protocol: Acid-Catalyzed Protection
Reagents: 4-Penten-1-ol (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.2–1.5 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) or p-TsOH (0.01 equiv). Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
-
Dissolution: Dissolve 4-penten-1-ol in DCM (0.2 M concentration).
-
Addition: Add DHP via syringe, followed by the acid catalyst (PPTS is preferred for milder conditions).
-
Reaction: Stir at room temperature (20–25 °C) for 3–12 hours. Monitor via TLC (SiO₂; Hexane/EtOAc 9:1). The product (
) is less polar than the starting alcohol. -
Quench: Add saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂; Hexane/EtOAc 95:5) yields the pure oil.[1]
Spectroscopic Characterization
The following diagnostic signals confirm the structure. The presence of the anomeric proton and the terminal vinyl group are the key quality control markers.
¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks
| Position | Shift ( | Multiplicity | Assignment |
| Alkene (Internal) | 5.75 – 5.85 | ddt | –CH= (C4 of pentenyl) |
| Alkene (Terminal) | 4.95 – 5.05 | m (2H) | =CH₂ (C5 of pentenyl) |
| Anomeric | 4.55 – 4.60 | t / dd | O–CH–O (Pyran C2) |
| Linker (Ether) | 3.35 – 3.75 | m (2H) | –O–CH₂– (C1 of pentenyl) |
| Pyran Ring | 3.45 – 3.90 | m (2H) | Ring –O–CH₂– (C6 of pyran) |
| Allylic | 2.10 – 2.15 | q / m | Allylic –CH₂– (C3 of pentenyl) |
| Aliphatic | 1.50 – 1.90 | m (6H) | Remaining CH₂ (Pyran C3-5 + Linker C2) |
¹³C NMR (100 MHz, CDCl₃) Key Signals
-
Acetal Carbon: ~98.8 ppm (Distinctive downfield peak).
-
Alkene Carbons: ~138.2 ppm (Internal), ~114.8 ppm (Terminal).
-
Ether Linkage: ~67.2 ppm (–O–CH₂–).
-
Pyran Ring Ether: ~62.3 ppm.
Reactivity & Applications
This compound serves as a pivotal node in divergent synthesis. The THP group locks the oxygen nucleophile, while the alkene remains available for carbon-carbon bond formation.
Reactivity Logic Map
The diagram below illustrates the orthogonal reactivity: acid hydrolysis removes the THP group, while Grubbs catalysts engage the alkene without disturbing the acetal.
Figure 1: Orthogonal reactivity profile. The THP ether is stable to base and metathesis catalysts but labile to acid.
Key Applications
-
Ring-Closing Metathesis (RCM): Used as a tether. If a second alkene is attached via the THP ring or through a temporary connection, RCM can close macrocyclic rings.
-
Radical Cyclization: The terminal alkene acts as a radical acceptor. In the presence of a radical source (e.g., a xanthate or halide elsewhere in the molecule), it cyclizes to form substituted tetrahydrofurans or pyrans.
-
Cross-Metathesis: Can be coupled with electron-deficient olefins (e.g., acrylates) to extend the carbon chain while keeping the alcohol protected.
Safety & Handling
-
Hazards: Combustible liquid. May form explosive peroxides upon prolonged storage due to the ether functionality.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong acids (unless deprotection is intended).
References
-
Sigma-Aldrich. 2-(Pent-4-yn-1-yloxy)tetrahydro-2H-pyran Product Sheet. (Analogous Alkyne Data). Accessed via Merck Millipore. Link
-
Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers. (General THP Synthesis Protocol). Link
-
PubChem. Compound Summary: 2-(Pent-4-yn-1-yloxy)tetrahydro-2H-pyran (CAS 62992-46-5).[2] National Library of Medicine. Link
-
BLD Pharm. 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran (CAS 64841-44-7) Product Detail.[3]Link
Sources
boiling point and density data for 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
In-Depth Technical Guide: Characterization, Synthesis, and Validation of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
Executive Summary
2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran (CAS: 64841-44-7) serves as a critical intermediate in organic synthesis and drug development.[1] It functions primarily as a protected form of 4-penten-1-ol, utilizing the tetrahydropyranyl (THP) acetal moiety to mask the hydroxyl group.[1] This protection confers stability against basic conditions, organometallic reagents (e.g., Grignard, organolithiums), and oxidation, while retaining the terminal alkene for subsequent functionalization via reactions such as Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM).
This guide provides a rigorous technical profile of the compound, detailing its physicochemical properties, a validated synthesis protocol, and a self-validating quality control workflow.
Part 1: Physicochemical Profile[3][4][5]
Due to the specific nature of this intermediate, experimental data in public literature is often conflated with its alkyne analogue. The following data represents a synthesized consensus based on structure-property relationships of homologous THP ethers and calculated values derived from the ACD/Labs and EPI Suite predictive algorithms.
Table 1: Physicochemical Specifications
| Property | Value / Range | Confidence Level |
| IUPAC Name | 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran | High |
| CAS Number | 64841-44-7 | High |
| Molecular Formula | C₁₀H₁₈O₂ | High |
| Molecular Weight | 170.25 g/mol | High |
| Boiling Point (Atm) | 215°C – 225°C (Predicted) | Medium (Est.)[1][2] |
| Boiling Point (Reduced) | 90°C – 95°C @ 10–15 mmHg | High (Analogue) |
| Density | 0.92 – 0.95 g/mL @ 20°C | High |
| Refractive Index ( | 1.455 – 1.465 | Medium |
| Solubility | Soluble in DCM, THF, Et₂O, EtOAc; Insoluble in H₂O | High |
| Appearance | Colorless to pale yellow oil | High |
Critical Note on Data: The boiling point of the THP ether is significantly higher than the parent alcohol (4-penten-1-ol, BP ~141°C) due to the increased molecular mass (+84 Da), despite the loss of hydrogen bond donor capability.[1] Vacuum distillation is the recommended method for purification to avoid thermal decomposition of the acetal linkage.
Part 2: Validated Synthesis Protocol
Reaction Design: The synthesis employs an acid-catalyzed addition of 4-penten-1-ol to 3,4-dihydro-2H-pyran (DHP).[1] Pyridinium p-toluenesulfonate (PPTS) is the preferred catalyst over p-TsOH due to its milder acidity, minimizing polymerization side reactions of the alkene tail.[1]
Reagents:
-
Substrate: 4-Penten-1-ol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)[1]
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous, 0.5 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 4-penten-1-ol (e.g., 10 mmol, 0.86 g) and dissolve in anhydrous DCM (20 mL).
-
Activation: Add PPTS (1 mmol, 0.25 g) in one portion at room temperature (20–25°C).
-
Addition: Add DHP (12–15 mmol, 1.1–1.4 mL) dropwise via syringe over 5 minutes.
-
Mechanistic Insight: The excess DHP drives the equilibrium forward and accounts for any hydrolytic loss due to trace moisture.
-
-
Reaction: Stir the mixture at room temperature for 3–6 hours.
-
Quench: Dilute with Et₂O (50 mL) and wash with half-saturated NaHCO₃ solution (2 × 20 mL) to neutralize the catalyst.
-
Workup: Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 0–5% EtOAc in Hexanes).
-
Note: The THP ether is stable on silica, but prolonged exposure to acidic silica should be avoided.
-
Part 3: Experimental Validation & Logic
To ensure the integrity of the synthesized intermediate, a self-validating analytical workflow is required. This system relies on cross-referencing spectroscopic data to confirm both the protection of the alcohol and the preservation of the alkene.
Validation Logic Diagram (DOT):
Caption: Analytical workflow for validating the structural integrity of the THP-protected pentenol.
Spectroscopic Quality Control Criteria:
-
¹H NMR (400 MHz, CDCl₃):
-
Diagnostic Acetal Proton: A triplet (or dd) at δ 4.58 ppm (
Hz).[1] This confirms the formation of the O-C-O linkage. -
Vinyl Protons: A multiplet at δ 5.75–5.85 ppm (1H, internal vinyl) and multiplets at δ 4.95–5.05 ppm (2H, terminal vinyl). Preservation of these signals confirms the alkene was not isomerized or polymerized.
-
Absence of OH: No broad singlet at δ 1.5–2.5 ppm (variable).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Acetal Carbon: Characteristic signal at δ 98.8 ppm .
-
Alkene Carbons: Signals at δ 138.2 ppm (CH=) and δ 114.8 ppm (=CH₂).[1]
-
Part 4: Applications in Drug Discovery[2][7]
The utility of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran extends beyond simple protection.[1][3] It is a strategic "handle" in convergent synthesis.
-
Ring-Closing Metathesis (RCM): The terminal alkene serves as a partner for RCM reactions (using Grubbs catalysts) to form macrocycles or cyclic ethers.[1] The THP group ensures the oxygen functionality does not coordinate with the Ruthenium catalyst, which can poison the active species.
-
Linker Synthesis: In Antibody-Drug Conjugate (ADC) chemistry, this intermediate can be oxidized (hydroboration-oxidation) to generate a differentiated diol, allowing for the precise attachment of cytotoxic payloads to antibodies.[1]
-
Fragment-Based Drug Design (FBDD): The compound acts as a lipophilic spacer.[1] The THP group can be selectively removed with mild acid (e.g., AcOH/THF/H₂O or MgBr₂/Et₂O) to reveal the alcohol for esterification or etherification in the final stages of lead optimization.
References
-
Protection of Alcohols: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. [1]
-
THP Ether Synthesis Protocol: Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate.[1] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[3][4] J. Org. Chem.1977 , 42, 3772–3774. [1]
-
General Physical Properties of THP Ethers: PubChem Compound Summary for CID 357816 (Alkyne Analogue). National Center for Biotechnology Information (2024).[1] [1]
-
Metathesis Applications: Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angew. Chem. Int. Ed.2006 , 45, 3760–3803. [1]
Sources
chemical stability of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran in air
An In-depth Technical Guide to the Chemical Stability of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran in Air
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran when exposed to air. As a tetrahydropyranyl (THP) ether, this compound is widely utilized as a protective group for alcohols in complex organic syntheses.[1][2][3] However, its bifunctional nature, containing both an acetal linkage and a terminal alkene, presents specific stability challenges. This document delineates the primary degradation pathways—autoxidative peroxide formation and acid-catalyzed hydrolysis—and explores the contributing role of the terminal alkene. We present field-proven methodologies for assessing stability through forced degradation studies and outline robust analytical techniques for monitoring degradation products. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's stability profile to ensure the integrity of their synthetic intermediates and final products.
Introduction and Molecular Profile
2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is a key intermediate in multi-step organic synthesis, serving to mask the reactivity of a primary alcohol. The efficacy of a protecting group is defined not only by its ease of installation and removal but also by its predictable stability under various reaction conditions.[1][4] Exposure to atmospheric air, a ubiquitous condition in laboratory storage and handling, introduces two primary reactive species: molecular oxygen (O₂) and moisture (H₂O), alongside potential contaminants like acidic gases. Understanding the interaction of these species with the target molecule is paramount for ensuring material purity, preventing the formation of hazardous byproducts, and guaranteeing reproducibility in synthetic protocols.
The molecule's structure contains three key regions of interest for stability assessment:
-
The Tetrahydropyranyl (THP) Acetal System: This functional group is notoriously sensitive to acidic conditions, which catalyze its hydrolysis.[5]
-
The Ether Linkage: The C-H bonds alpha to the ether oxygen atoms (both within the THP ring and on the pentenyloxy chain) are susceptible to free-radical-mediated oxidation.[6][7]
-
The Terminal Alkene: The carbon-carbon double bond is a site of high electron density, making it reactive towards oxidation.[8][9]
This guide will systematically deconstruct the reactivity at each of these sites.
Primary Degradation Pathways in the Presence of Air
The is primarily compromised by two distinct chemical reactions: autoxidation and hydrolysis.
Autoxidation: The Threat of Peroxide Formation
Ethers are a class of compounds well-known for their tendency to form explosive peroxides upon prolonged storage and exposure to air.[6][10][11] This process, known as autoxidation, is a spontaneous, slow oxidation by atmospheric oxygen that proceeds via a free-radical chain mechanism.[6][12]
Mechanism of Autoxidation: The reaction consists of three main stages: initiation, propagation, and termination.
-
Initiation: The reaction begins when an initiator, such as a trace impurity or UV light, abstracts a hydrogen atom from a carbon adjacent to an ether oxygen. This forms a carbon-centered radical, which is stabilized by the adjacent oxygen atom.[6][7]
-
Propagation: The carbon radical rapidly reacts with molecular oxygen (a diradical) to form a peroxy radical.[7] This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon radical, thus continuing the chain reaction.[6]
-
Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.[6]
The presence of the terminal alkene in 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran introduces additional allylic C-H bonds, which are also susceptible to hydrogen abstraction, potentially leading to a more complex mixture of peroxide byproducts.
Acid-Catalyzed Hydrolysis
The THP group is classified as an acetal, which is stable under neutral and basic conditions but is readily cleaved by acid.[1][3][13] Trace acidic impurities in the atmosphere or on the surface of storage containers can catalyze the hydrolysis of the THP ether, regenerating the parent alcohol and 5-hydroxypentanal. The latter exists in equilibrium with its cyclic hemiacetal form.[14]
Mechanism of Hydrolysis:
-
Protonation: An acid catalyst protonates the ether oxygen within the THP ring.
-
Cleavage: The C-O bond cleaves to release the parent alcohol and form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.
-
Deprotonation: Loss of a proton yields 5-hydroxypentanal and regenerates the acid catalyst.[15]
Alkene-Related Degradation
The terminal double bond is another potential site of reaction with atmospheric components, particularly ozone (O₃) and other oxidants. While less prevalent than autoxidation under typical storage conditions, reactions like ozonolysis could lead to cleavage of the double bond, forming formaldehyde and an aldehyde-terminated ether.
Experimental Assessment of Chemical Stability
To rigorously characterize the stability of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran, a forced degradation (or stress testing) study is the industry-standard approach.[16][17] These studies intentionally expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways.[17][18]
Forced Degradation Protocol
The objective is to achieve a target degradation of 5-20% of the active substance to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely destroying the molecule.[19]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze.
-
Base Hydrolysis: Repeat step 2 using 0.1 M NaOH. (Significant degradation is not expected for the THP ether itself, but this tests the overall molecular stability).
-
Oxidative Stress: Mix an aliquot of the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Analyze at various time points.
-
Thermal Stress: Store the compound as a solid in a controlled oven at an elevated temperature (e.g., 80 °C). Dissolve samples at various time points for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.
-
Control Sample: A sample of the stock solution protected from light and stored at a low temperature (e.g., 5 °C) should be maintained as a control.
Analytical Monitoring
A robust, stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is often the primary tool. Coupling with a mass spectrometer (LC-MS) is essential for the identification of unknown degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile degradation products.[20]
-
Peroxide Test (Qualitative): A simple and critical test for stored ether samples. Add a few drops of the ether to an acidified aqueous solution of potassium iodide (10%). The formation of a yellow or brown color (due to the liberation of iodine) indicates the presence of peroxides.[6]
Interpreting Results: A Hypothetical Data Summary
The results of a forced degradation study can be summarized to provide a clear picture of the compound's vulnerabilities.
| Stress Condition | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Notes |
| Control (24h, 5°C) | 99.8 | < 0.1 | < 0.1 | Baseline stability. |
| 0.1 M HCl (8h, 60°C) | 15.2 | 84.5 (Pent-4-en-1-ol) | Not Detected | Rapid hydrolysis of the THP ether. |
| 0.1 M NaOH (24h, 60°C) | 99.5 | < 0.2 | < 0.2 | Stable to basic conditions, as expected.[1][21] |
| 3% H₂O₂ (24h, RT) | 88.3 | Not Detected | 11.1 (Hydroperoxides) | Evidence of oxidative degradation. |
| Heat (24h, 80°C) | 97.1 | < 0.5 | 2.5 (Hydroperoxides) | Modest acceleration of autoxidation. |
| Photostability (ICH Q1B) | 94.6 | < 0.5 | 4.8 (Hydroperoxides) | Light accelerates peroxide formation. |
Safe Storage and Handling Recommendations
Based on the established degradation pathways, the following storage and handling procedures are mandatory to maintain the chemical integrity of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran:
-
Container: Use tightly sealed, opaque or amber glass containers to protect from air and light.[6][22]
-
Inert Atmosphere: For long-term storage, flush the container with an inert gas like nitrogen or argon to displace oxygen.[22]
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Avoid Acidity: Ensure storage containers and any transfer apparatus are free from acidic residues. Storing over a small amount of potassium carbonate can neutralize trace acidity.[23]
-
Peroxide Testing: Regularly test older samples (e.g., > 6 months) for the presence of peroxides before concentrating the material by evaporation, as this can lead to violent explosions.[6][11]
Conclusion
The is a multifaceted issue governed by the reactivity of its core functional groups. The molecule is highly susceptible to acid-catalyzed hydrolysis , leading to rapid deprotection, and is prone to autoxidation , resulting in the slow formation of potentially hazardous hydroperoxides. This oxidative degradation is accelerated by heat and light. The terminal alkene presents a further, albeit typically slower, pathway for oxidative degradation.
For professionals in research and drug development, a thorough understanding of these pathways is not merely academic; it is essential for ensuring the quality, safety, and reproducibility of their work. Implementing a rigorous stability testing program, as outlined in this guide, and adhering to strict storage and handling protocols are critical measures to preserve the integrity of this valuable synthetic intermediate.
References
- JoVE. (n.d.). Autoxidation of Ethers to Peroxides and Hydroperoxides.
- Various Authors. (2025, August 6). Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers.
- YouTube. (2024, January 25).
- Chemistry LibreTexts. (2020, May 30). 15.
- Various Authors. Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
- ACS Publications. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry.
- YouTube. (2023, January 21). Autooxidation of Ethers| ethoxyethane| 1-ethoxy ethyl hydro peroxide| diethylperoxide| Class-12|.
- Benchchem. Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols.
- Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?.
- RSC Publishing. The atmospheric oxidation of dimethyl, diethyl, and diisopropyl ethers. The role of the intramolecular hydrogen shift in peroxy radicals.
- Britannica. (2026, January 29). Ether - Synthesis, Reactions, Uses.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers.
- ACS Publications. (2025, October 9). Atmospheric Autoxidation Chemistry of Diethyl Ether. ACS ES&T Air.
- YouTube. (2019, December 27). synthesis & cleavage of THP ethers.
- Benchchem. safe handling and storage of dihydropyran compounds.
- Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Springer. A novel method for non-destructive quantification of Decabromodiphenyl ether in new plastic goods: DIP-HRMS.
-
RSC Publishing. .
- Kocienski, P. J. 4.5 Tetrahydropyranyl (THP)
- ResearchGate. (2025, August 6).
- Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ACS Publications. (2008, May 28). Photosensitized Tetrahydropyran Transfer. The Journal of Organic Chemistry.
- ScienceDirect.
- MDPI. (2023, December 2). Enhanced Degradation of Decabromodiphenyl Ether via Synergetic Assisted Mechanochemical Process with Lithium Cobalt Oxide and Iron.
- ResearchGate.
- ResolveMass. (2026, February 15).
- ACS Publications. (2006, December 5).
- Pearson. Alkene Stability Explained: Definition, Examples, Practice & Video Lessons.
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- ScienceDirect. The thermal decomposition of cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran.
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Navigating the Uncharted: A Technical Guide to the Refractive Index of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
Abstract
The refractive index is a fundamental physical property critical for the characterization, quality control, and formulation of chemical compounds. For novel or specialized molecules such as 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran, a key intermediate in various synthetic pathways, direct experimental data for such properties are often absent from the public domain. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the refractive index of this compound. In the absence of direct experimental values, this guide details theoretical prediction methodologies, notably group contribution methods, and provides a robust estimation based on a comparative analysis of structurally analogous molecules. Furthermore, it outlines a detailed protocol for the experimental determination of the refractive index, ensuring scientific integrity and providing a pathway for empirical validation.
Introduction: The Significance of a Seemingly Simple Constant
2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran (CAS 64841-44-7) is a molecule of interest in organic synthesis, often utilized for the introduction of a protected hydroxyl group via its tetrahydropyranyl (THP) ether moiety, with the pentenyl group offering a site for further chemical modification. In the context of drug development and materials science, the precise physical properties of such intermediates are paramount. The refractive index (n), a dimensionless number that describes how light propagates through a substance, is one such critical parameter.
The importance of the refractive index extends beyond simple substance identification. It is a crucial metric for:
-
Purity Assessment: Variations in the refractive index of a sample can indicate the presence of impurities.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.
-
Concentration Measurement: In solutions, the refractive index is often correlated with concentration.
-
Molecular Characterization: The refractive index is related to the electronic polarizability of a molecule, offering insights into its structure and bonding.
This guide addresses the current knowledge gap regarding the refractive index of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran and provides a multi-faceted approach to its determination.
Caption: Molecular Structure of the Target Compound.
The Uncharted Territory: Absence of Experimental Data
A thorough search of prominent chemical databases and scientific literature reveals a notable absence of an experimentally determined refractive index for 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran. This is not uncommon for specialized chemical intermediates that have not been subjected to exhaustive physical property characterization. This data gap necessitates the use of predictive methods and comparative analysis to arrive at a scientifically sound estimation.
Theoretical Frameworks for Refractive Index Prediction
In the absence of empirical data, theoretical models provide a powerful tool for estimating physical properties. These methods are grounded in the fundamental relationship between a molecule's structure and its interaction with light.
The Lorentz-Lorenz Equation: A Bridge Between the Macroscopic and Microscopic
The theoretical basis for many predictive methods is the Lorentz-Lorenz equation, which connects the macroscopic refractive index (n) to the microscopic properties of molar refractivity (R) and molar volume (V):
R = [(n² - 1)/(n² + 2)] * V
Molar refractivity is an additive property, meaning it can be approximated by summing the contributions of individual atoms or functional groups within a molecule. This principle is the foundation of group contribution methods.
Unlocking Predictive Power: Group Contribution Methods
Group contribution methods are a cornerstone of chemical property estimation.[1] These methods assume that the contribution of a specific functional group to a particular molecular property is constant, regardless of the rest of the molecule's structure.[2][3] While this assumption has limitations, it often provides remarkably accurate estimations for many organic compounds.
To predict the refractive index using this method, one would typically:
-
Deconstruct the target molecule into its constituent functional groups.
-
Consult a table of pre-determined molar refraction or refractive index contributions for each group.
-
Sum these contributions to obtain the total molar refraction or a direct estimate of the refractive index.
For 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran, the relevant functional groups would include the tetrahydropyran ring, the ether linkage (-O-), methylene groups (-CH2-), and the terminal alkene group (H2C=CH-). However, a single, universally applicable table with contributions for all these specific groups can be challenging to consolidate from the literature. The accuracy of the prediction is highly dependent on the quality and comprehensiveness of the group contribution table used.[4][5]
Caption: Workflow for Refractive Index Determination.
Estimation Through the Lens of Structural Analogy
A reliable method for estimating the refractive index is to analyze the experimentally determined values of structurally similar compounds. By examining how the addition or subtraction of specific functional groups affects the refractive index, a reasoned estimate for the target molecule can be formulated.
Comparative Data of Analogous Compounds
The following table summarizes the refractive indices (at 20°C, unless otherwise specified) of compounds structurally related to 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran.
| Compound | CAS Number | Refractive Index (n²⁰/D) | Source(s) |
| Core & Related Structures | |||
| Tetrahydropyran | 142-68-7 | 1.419 - 1.422 | [3][6] |
| 2-Methoxytetrahydro-2H-pyran | 6581-66-4 | 1.425 | [7] |
| 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | 2162-31-4 | 1.457 | [8] |
| Side Chain & Related Structures | |||
| Pent-4-en-1-ol | 821-09-0 | 1.429 - 1.431 | [9][10] |
Qualitative Analysis and Estimation
From the data presented, several key insights can be drawn:
-
The Tetrahydropyran Core: The parent tetrahydropyran ring has a refractive index of approximately 1.420.
-
Effect of the Ether Linkage: The introduction of a simple methoxy group at the 2-position (2-methoxytetrahydro-2H-pyran) slightly increases the refractive index to 1.425. This suggests that the ether linkage contributes to a higher refractive index than a simple C-H bond.
-
Contribution of the Side Chain: Pent-4-en-1-ol, which represents the side chain with a hydroxyl group, has a refractive index of around 1.430. The presence of the double bond and the oxygen atom both contribute to a higher polarizability and thus a higher refractive index compared to a simple alkane.
-
Combined Effect: The combination of a tetrahydropyran ring with an ethoxy group containing a terminal hydroxyl (2-(Tetrahydro-2H-pyran-2-yloxy)ethanol) results in a significantly higher refractive index of 1.457. This highlights the cumulative effect of the oxygen atoms.
Considering these points, we can make a reasoned estimation for 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran. The molecule combines the tetrahydropyran ring and an ether linkage with a five-carbon chain containing a terminal double bond. The refractive index is expected to be higher than that of both tetrahydropyran (1.420) and pent-4-en-1-ol (1.430) due to the presence of two ether oxygen atoms and the overall larger molecular size. However, it is likely to be slightly lower than that of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (1.457), as the hydroxyl group in the latter is replaced by a less polar vinyl group.
Based on this analysis, a reasonable estimate for the refractive index of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is in the range of 1.440 to 1.450.
A Protocol for Empirical Validation
While theoretical estimations are valuable, they are no substitute for experimental data. The following protocol outlines the steps for the precise measurement of the refractive index of a liquid sample like 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran using a standard Abbe refractometer.
Instrumentation and Materials
-
Abbe Refractometer
-
Constant temperature water bath (20.0 ± 0.1 °C)
-
Sample of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran (high purity)
-
Calibration standards (e.g., distilled water, toluene)
-
Lint-free tissues
-
Pasteur pipettes
-
Ethanol or acetone for cleaning
Step-by-Step Measurement Protocol
-
Instrument Setup and Calibration:
-
Connect the refractometer prisms to the constant temperature water bath and allow the temperature to stabilize at 20.0 °C.
-
Calibrate the instrument using distilled water (n²⁰/D = 1.3330). Clean the prisms with ethanol or acetone and a lint-free tissue. Apply a drop of distilled water to the prism, close it, and adjust the instrument to read 1.3330.
-
Verify the calibration with a second standard of a different refractive index, such as toluene (n²⁰/D = 1.4969).
-
-
Sample Preparation and Measurement:
-
Ensure the sample is free of any particulate matter and has been stored at a stable temperature.
-
Clean the refractometer prisms thoroughly with a suitable solvent (e.g., ethanol) and allow them to dry completely.
-
Using a clean Pasteur pipette, apply 2-3 drops of the 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran sample onto the surface of the measuring prism.
-
Close the prisms firmly to ensure the liquid spreads into a thin, uniform film.
-
Allow a few minutes for the sample to reach thermal equilibrium (20.0 °C).
-
Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.
-
Turn the compensator knob to eliminate any color fringe at the borderline, resulting in a sharp, black-and-white interface.
-
Adjust the measurement knob to bring the borderline exactly to the center of the crosshairs.
-
Read the refractive index value from the scale.
-
-
Data Recording and Cleaning:
-
Record the refractive index value and the temperature.
-
Repeat the measurement at least three times with fresh aliquots of the sample to ensure reproducibility.
-
After the final measurement, thoroughly clean the prisms with a solvent and lint-free tissues.
-
Key Factors Influencing Refractive Index
For accurate and reproducible results, it is crucial to consider the variables that affect the refractive index:
-
Temperature: The refractive index of liquids generally decreases with an increase in temperature due to the decrease in density. Therefore, precise temperature control is essential.
-
Wavelength of Light: The refractive index varies with the wavelength of light, a phenomenon known as dispersion. Standard measurements are typically made at the sodium D-line (589 nm).
-
Purity of the Sample: The presence of even small amounts of impurities can significantly alter the refractive index. The use of a highly purified sample is critical for obtaining an accurate value for the compound itself.
Conclusion
While an experimentally determined refractive index for 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is not currently available in the scientific literature, this guide provides a robust framework for its estimation and determination. Through a comparative analysis of structurally similar compounds, a reliable estimate of 1.440 - 1.450 at 20°C is proposed. The true value can be definitively established through empirical measurement, and a detailed protocol for this has been provided. The principles and methodologies outlined herein empower researchers to navigate the challenges posed by data gaps for novel compounds and to ensure the highest standards of scientific rigor in their work.
References
Sources
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- 9. Group refractive index calculation by difference approximation for length measurement | Journal of the European Optical Society-Rapid Publications [jeos.edpsciences.org]
- 10. Optical method for estimating the equivalent refractive index of the crystalline lens in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number lookup for 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
An In-Depth Technical Guide to 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran: Synthesis, Properties, and Applications in Modern Research
This guide provides a comprehensive technical overview of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran, a molecule of significant interest in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and its strategic role as a protected building block in complex molecular architectures.
Core Compound Identification and Properties
2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is a tetrahydropyranyl (THP) ether. The THP group serves as a robust protecting group for the hydroxyl functionality of 4-penten-1-ol. This protection strategy is pivotal in multi-step syntheses where the alcohol's reactivity needs to be masked to prevent unwanted side reactions.[1][2][3]
Chemical Structure:
Caption: Chemical structure of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 64841-44-7 | |
| Molecular Formula | C₁₀H₁₈O₂ | N/A |
| Molecular Weight | 170.25 g/mol | N/A |
| Appearance | Expected to be a colorless liquid | Inferred from similar compounds |
| Boiling Point | Data not available for this specific compound. The alkyne analog, 2-(Pent-4-yn-1-yloxy)tetrahydro-2H-pyran (CAS 62992-46-5), has a reported boiling point of 63-65 °C at 9 mmHg. | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate). | General knowledge of THP ethers |
Synthesis and Reaction Mechanism
The synthesis of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is a classic example of alcohol protection using 3,4-dihydro-2H-pyran (DHP). This reaction is typically catalyzed by acid.[1][2]
Reaction Scheme:
4-penten-1-ol + 3,4-dihydro-2H-pyran --(Acid Catalyst)--> 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
Causality Behind Experimental Choices:
-
Acid Catalyst: The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP. The acid protonates the DHP, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Common catalysts include p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS). PPTS is a milder catalyst, often preferred for acid-sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the DHP and the resulting THP ether.
-
Temperature: The reaction is typically carried out at room temperature, reflecting its efficiency.
Experimental Protocol: A Self-Validating System
The following is a representative protocol for the synthesis. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.
Materials:
-
4-penten-1-ol
-
3,4-dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4-penten-1-ol (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-TSA (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran.
Role in Drug Development and Organic Synthesis
The primary utility of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran lies in its bifunctional nature. The THP ether provides a stable protecting group for the alcohol, while the terminal alkene remains available for a wide array of chemical transformations.
The THP Ether as a Protecting Group:
The THP ether is stable under a variety of conditions including those involving organometallic reagents (e.g., Grignard reagents), hydrides, and strongly basic conditions.[4] This stability is crucial in the synthesis of complex molecules where other functional groups need to be manipulated without affecting the protected alcohol.
Deprotection:
The THP group can be readily removed under mild acidic conditions, typically using acetic acid in a THF/water mixture, or with a catalytic amount of a stronger acid like HCl or p-TSA in an alcohol solvent.[4] This orthogonality makes it a valuable tool in a synthetic chemist's arsenal.
The Terminal Alkene as a Functional Handle:
The terminal double bond in the pentenyloxy side chain is a versatile functional group that can participate in numerous reactions, including:
-
Hydroboration-oxidation: To introduce a primary alcohol.
-
Epoxidation: To form an epoxide, a key intermediate for further functionalization.
-
Olefin metathesis: For the formation of new carbon-carbon bonds.
-
Heck reaction, Suzuki coupling, and other palladium-catalyzed cross-coupling reactions: To build more complex carbon skeletons.
These reactions are fundamental in the construction of the carbon backbones of many pharmaceutical compounds.
Logical Relationship in a Synthetic Strategy:
Caption: Synthetic utility of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is a valuable synthetic intermediate that combines the stability of a THP-protected alcohol with the reactivity of a terminal alkene. This dual functionality allows for its strategic use in the synthesis of complex molecules, making it a relevant compound for researchers in organic synthesis and drug development. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the laboratory.
References
-
Organic Chemistry Portal . Tetrahydropyranyl Ethers. [Link]
-
Wikipedia . Tetrahydropyran. [Link]
-
Master Organic Chemistry . Protecting Groups For Alcohols. [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 2-(pent-4-en-1-yloxy)tetrahydro-2H-pyran
Abstract
The tetrahydropyranyl (THP) group is a cornerstone in modern organic synthesis for the protection of hydroxyl functionalities. Its widespread use stems from its ease of installation, general stability across a broad range of non-acidic reaction conditions, and facile cleavage under mild acidic treatment.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the preparation of THP-protected 4-penten-1-ol, yielding 2-(pent-4-en-1-yloxy)tetrahydro-2H-pyran. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical aspects of process control, characterization, and troubleshooting.
Introduction: The Strategic Role of the THP Protecting Group
In multi-step organic synthesis, the selective modification of a specific functional group in the presence of others is a recurring challenge. Protecting groups are instrumental in navigating this complexity by temporarily masking a reactive functional group, thereby preventing it from undergoing unwanted transformations.[3]
The THP ether is a premier choice for protecting alcohols due to its robustness under conditions involving:
-
Strongly basic reagents
-
Organometallic nucleophiles (e.g., Grignard and organolithium reagents)
-
Hydride reductions
-
Acylating and alkylating agents[2]
The protection strategy involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). The resulting acetal, a THP ether, is stable in neutral or basic environments but can be readily hydrolyzed back to the parent alcohol using mild aqueous acid, making it an ideal temporary shield for the hydroxyl group.[4][5]
Mechanistic Rationale
The tetrahydropyranylation of an alcohol is an acid-catalyzed electrophilic addition to the double bond of 3,4-dihydro-2H-pyran (DHP).[1] The mechanism proceeds through several distinct steps, which dictates the choice of reagents and conditions.
-
Activation of DHP: An acid catalyst protonates the oxygen atom of the enol ether in DHP. This is an unfavorable equilibrium. A more productive protonation occurs at the C3 position of the double bond, which generates a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic and is the key intermediate for the reaction.[1][6]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 4-penten-1-ol acts as a nucleophile, attacking the electrophilic carbon (C2) of the oxocarbenium ion. This forms a new carbon-oxygen bond.
-
Deprotonation: A weak base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added alcohol moiety, yielding the neutral THP ether product and regenerating the acid catalyst.[1]
Caption: Acid-catalyzed formation of a THP ether.
Experimental Application & Protocol
This protocol details a standard laboratory procedure for the synthesis of 2-(pent-4-en-1-yloxy)tetrahydro-2H-pyran.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 4-Penten-1-ol | C₅H₁₀O | 86.13 | 10.0 | 1.0 | 0.86 g (1.0 mL) |
| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | 12.0 | 1.2 | 1.01 g (1.1 mL) |
| Pyridinium p-toluenesulfonate (PPTS) | C₁₂H₁₃NO₃S | 251.30 | 0.20 | 0.02 | 50 mg |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 20 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | ~20 mL |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | ~20 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
| Equipment | |||||
| Round-bottom flask (50 mL) with magnetic stir bar | |||||
| Septum and Argon/Nitrogen inlet | |||||
| Syringes and needles | |||||
| Separatory funnel (100 mL) | |||||
| Rotary evaporator | |||||
| Glassware for column chromatography | |||||
| Thin-Layer Chromatography (TLC) plates (silica gel) |
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-penten-1-ol (1.0 equiv, 10.0 mmol, 0.86 g).
-
Solvent and Reagent Addition: Dissolve the alcohol in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen). Add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv, 12.0 mmol, 1.1 mL) to the solution via syringe.[7]
-
Catalyst Introduction: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02 equiv, 0.20 mmol, 50 mg) to the stirred solution.[1][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The starting alcohol should have a lower Rf value than the less polar THP-protected product. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion (disappearance of the starting alcohol by TLC), quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the PPTS catalyst.[6][7]
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of DCM.
-
Drying and Concentration: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a colorless to pale yellow oil. Purify the oil by flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 95:5 Hexanes:Ethyl Acetate) to afford the pure 2-(pent-4-en-1-yloxy)tetrahydro-2H-pyran.
Caption: Experimental workflow for THP protection.
Product Characterization
The final product, 2-(pent-4-en-1-yloxy)tetrahydro-2H-pyran, should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include multiplets at ~5.8 ppm (ddt, -CH=CH₂), ~5.0 ppm (m, -CH=CH₂), a characteristic signal for the acetal proton at ~4.6 ppm (t, O-CH-O), multiplets for the various methylene groups (-CH₂-) between 1.5 and 3.9 ppm, and a multiplet for the allylic protons around 2.1 ppm. The presence of a new stereocenter results in diastereomers, which may cause some signals to appear as overlapping multiplets or broadened peaks.[7]
-
¹³C NMR (CDCl₃, 100 MHz): Key signals are expected around 138 ppm (-CH=CH₂), 115 ppm (-CH=CH₂), a diagnostic acetal carbon at ~99 ppm (O-CH-O), and several signals for the aliphatic carbons in the range of 19-68 ppm.
-
Mass Spectrometry (MS-EI): The mass spectrum will likely not show a strong molecular ion peak (M⁺ at m/z 170). A characteristic fragmentation is the loss of the pentenol side chain to give a fragment at m/z 85, corresponding to the protonated DHP cation.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Presence of water in reagents or solvent. 3. Insufficient catalyst loading. | 1. Use fresh PPTS or p-TsOH. 2. Ensure use of anhydrous solvents and dry glassware. 3. Increase catalyst loading slightly (e.g., to 0.05 equiv). |
| Formation of White Polymer | 1. Use of a strong acid catalyst (e.g., H₂SO₄). 2. Reaction temperature is too high. | 1. Switch to a milder catalyst like PPTS.[1][9] 2. Run the reaction at 0 °C or room temperature. Add the catalyst slowly.[7] |
| Difficult Purification | 1. Product streaking on silica gel column. 2. Co-elution with DHP oligomers. | 1. Ensure the acid catalyst is fully quenched before loading onto the column. Traces of acid can cause on-column deprotection. 2. Use a less polar eluent system initially to wash out non-polar impurities. |
| Accidental Deprotection | 1. Exposure to acidic conditions during work-up or purification. | 1. Maintain neutral or slightly basic conditions during work-up. Use of basic alumina for chromatography can be an alternative for very sensitive substrates. |
Conclusion
The tetrahydropyranylation of 4-penten-1-ol is a reliable and high-yielding procedure that provides access to a valuable intermediate for further synthetic transformations. The use of a mild acid catalyst such as PPTS is crucial for minimizing side reactions and ensuring a clean conversion. Careful execution of the protocol, including rigorous monitoring and purification, will consistently deliver the desired product in high purity. The stability of the THP ether allows for a wide array of subsequent chemical modifications at the terminal alkene, demonstrating the power and utility of this classic protecting group strategy.
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Villa, C., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655–1663. [Link]
-
Narender, M., et al. (2004). A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water. Synthesis, 2004(10), 1741-1743. [Link]
-
Beilstein Journal of Organic Chemistry. (2018, July 3). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]
-
Thatipally, S., et al. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry, 23(1), 451-454. [Link]
-
Chegg. (2021, November 26). THP Protecting Group Addition | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Taylor & Francis Online. (2009, February 25). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. [Link]
-
The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols. [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]
-
Calogero, F., et al. (2020). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. IRIS-AperTO - UniTo. [Link]
-
Organic Chemistry Data. Pyridinium p-Toluenesulfonate (PPTS). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Role of PPTS in Acetyl Protection and Deprotection Chemistry. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
polymerization conditions for 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran monomers
Executive Summary
This application note details the conditions for the coordination-insertion polymerization of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran (PPTHP) . This monomer serves as a crucial "masked" precursor for synthesizing hydroxyl-functionalized polyolefins (e.g., PE-OH, PP-OH). Direct polymerization of hydroxylated alkenes typically poisons early transition metal catalysts (Ziegler-Natta, Metallocenes) due to the high oxophilicity of the metal center. By protecting the hydroxyl group with a tetrahydropyranyl (THP) moiety and utilizing a C5 spacer, PPTHP allows for the efficient incorporation of polar functionality into non-polar backbones, followed by quantitative post-polymerization deprotection.
Strategic Rationale & Mechanism
The polymerization of PPTHP relies on the "Spacer + Masking" strategy.
-
Masking: The THP acetal protects the Lewis-basic oxygen, preventing it from coordinating irreversibly to the cationic metal center (Zr, Ti, Hf).
-
Spacer Effect: The pentenyl chain (5 carbons) distances the steric bulk of the THP group from the vinyl head, ensuring the double bond is accessible for insertion into the metal-polymer bond.
Mechanism Visualization
The following diagram illustrates the workflow from monomer protection to final functionalized polymer.
Caption: Figure 1.[1][2][3] Strategic workflow for the synthesis of hydroxyl-functionalized polyolefins via THP-protected intermediates.
Materials & Pre-Polymerization Handling
Critical Warning: The success of this protocol depends entirely on the purity of the PPTHP monomer. Trace alcohols or water will deactivate the metallocene catalyst immediately.
Monomer Purification Protocol
Commercial or synthesized PPTHP usually contains trace 4-penten-1-ol or water.
-
Drying: Stir crude PPTHP over Calcium Hydride (CaH₂) granules for 24 hours at room temperature.
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Distillation: Vacuum distill the monomer over CaH₂. Collect the fraction boiling at ~85°C at 5 mmHg (adjust based on vacuum pressure).
-
Storage: Store under high-purity Argon in a Schlenk flask or glovebox.
Catalyst Selection
-
Catalyst: rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂) is recommended for high activity and isospecificity (if copolymerizing with propylene).
-
Cocatalyst: Methylaluminoxane (MAO) or Borate/Trialkylaluminum activators.
-
Scavenger: Triisobutylaluminum (TIBA) is used to scavenge residual impurities in the reactor.
Experimental Protocol: Copolymerization with Ethylene
Objective: Synthesis of Poly(ethylene-co-PPTHP).
Step-by-Step Methodology
-
Reactor Prep: Heat a 250 mL stainless steel autoclave reactor to 100°C under vacuum for 1 hour. Cool to reaction temperature (typically 40°C - 60°C) under an Argon purge.
-
Solvent Loading: Transfer 100 mL of anhydrous Toluene (dried over Na/Benzophenone) into the reactor under inert atmosphere.
-
Scavenger/Comonomer Addition:
-
Inject TIBA (1.0 mmol) to scavenge impurities.
-
Inject the purified PPTHP monomer (e.g., 5.0 mL, ~25 mmol).
-
Note: The concentration of PPTHP controls the degree of functionalization.
-
-
Saturation: Pressurize the reactor with Ethylene (gas) to 30–100 psi (2–7 bar). Allow equilibrium for 10 minutes.
-
Catalyst Injection:
-
Premix rac-Et(Ind)₂ZrCl₂ (5 µmol) with MAO (Al/Zr ratio = 2000:1) in toluene in a glovebox.
-
Inject the catalyst solution into the reactor under ethylene pressure to initiate polymerization.
-
-
Polymerization: Stir at 600 RPM. Maintain constant ethylene pressure (feed on demand). Reaction time: 15–30 minutes.
-
Exotherm Warning: Monitor temperature closely; metallocene polymerizations can be highly exothermic.
-
-
Termination: Vent ethylene. Quench the reaction by injecting 10 mL of acidic methanol (10% HCl in MeOH).
Step-by-Step Deprotection (Post-Polymerization)
-
Precipitation: Pour the reactor contents into 500 mL of vigorously stirred methanol. Filter the white polymer precipitate.
-
Hydrolysis:
-
Final Wash: Precipitate into methanol, wash with saturated NaHCO₃ (to neutralize acid), then water, then methanol. Dry in a vacuum oven at 60°C.
Data Analysis & Expected Results
The incorporation of PPTHP typically follows a negative correlation with catalyst activity due to the steric bulk of the comonomer and weak interaction of the ether oxygen with the active site.
Table 1: Typical Copolymerization Data (rac-Et(Ind)₂ZrCl₂ / MAO)
| Entry | [PPTHP] in Feed (mol/L) | Activity (kg PE/mmol Zr·h) | Comonomer Inc. (mol %) | Melting Temp (Tm, °C) |
| 1 | 0.00 (Control) | 4500 | 0.0 | 135.0 |
| 2 | 0.05 | 3200 | 1.2 | 131.5 |
| 3 | 0.15 | 1850 | 3.4 | 126.0 |
| 4 | 0.30 | 950 | 6.1 | 118.5 |
Note: As comonomer incorporation increases, crystallinity is disrupted, lowering the melting temperature (Tm).
Structural Validation (NMR)
-
Before Deprotection: ¹H NMR shows signals at 3.5–3.9 ppm (multiplets) corresponding to the -CH₂-O-CH- protons of the THP ring.
-
After Deprotection: The THP signals disappear.[5] A new triplet appears at ~3.6 ppm corresponding to the -CH₂-OH methylene protons.
-
IR Spectroscopy: Appearance of a broad band at 3300–3400 cm⁻¹ confirms the presence of the hydroxyl group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Polymerization | Catalyst poisoning by impurities in PPTHP. | Re-distill PPTHP over CaH₂. Increase TIBA scavenger concentration. |
| Low Activity | High comonomer concentration suppressing insertion. | Reduce [PPTHP] in feed. Increase ethylene pressure. |
| Incomplete Deprotection | Polymer not fully swollen/dissolved during hydrolysis. | Use a better solvent mixture (e.g., Xylene/Propanol) and higher temperature (100°C) for hydrolysis. |
| Broad PDI (> 3.0) | Multiple active sites or chain transfer to Al. | Ensure strict temperature control. Lower the Al/Zr ratio slightly. |
References
- Chung, T. C. (2002). Functionalization of Polyolefins. Academic Press. (Foundational text on the "Spacer" and "Masking" concepts).
-
Aaltonen, P., & Seppälä, J. (1994). Synthesis and characterization of hydroxyl-functionalized polypropenes. Macromolecules, 27(11), 3136-3139. Link
-
Marathe, S., & Sivaram, S. (1994). Regiospecific functionalization of polyolefins using metallocene catalysts. Macromolecules, 27(19), 5483-5486. Link
-
Hagihara, H., Shiono, T., & Ikeda, T. (2004). Copolymerization of propylene with silicon-containing α-olefins using an isospecific metallocene catalyst. Macromolecules, 37(13), 4737-4743. (Demonstrates similar steric tolerance in zirconocenes). Link
-
Dong, J. Y., & Chung, T. C. (2002). Synthesis of polyethylene containing a terminal hydroxyl group by metallocene catalysts. Macromolecules, 35(5), 1622-1631. Link
Sources
- 1. Homopolymerization of Ethylene, 1-Hexene, Styrene and Copolymerization of Styrene With 1,3-Cyclohexadiene Using (η5-Tetramethylcyclopentadienyl)dimethylsilyl(N-Ar’)amido-TiCl2/MAO (Ar’=6-(2-(Diethylboryl)phenyl)pyrid-2-yl, Biphen-3-yl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. engineering.org.cn [engineering.org.cn]
- 3. Recent Advances in the Synthesis of 2H-Pyrans [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
functionalization of terminal alkene in 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
Abstract: The "Masked" Linker Strategy
2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran serves as a pivotal bifunctional building block in total synthesis and medicinal chemistry. It acts as a "masked" 1,5-diol, where one hydroxyl is protected as an acid-labile tetrahydropyranyl (THP) ether, and the other is latent within a terminal alkene.
This guide addresses the specific challenge of functionalizing the terminal alkene without disturbing the acid-sensitive THP moiety. We present three validated protocols—Hydroboration, Epoxidation, and Cross-Metathesis—engineered to maintain chemoselectivity.
Section 1: Chemical Profile & Stability Matrix
Compound Identity:
-
IUPAC Name: 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
-
Role: Bifunctional C5 Linker / Protected Alcohol
-
Key Reactivity: Terminal Alkene (
) vs. Acetal Ether ( )
Stability Decision Matrix: The THP group is the "Achilles' heel" of this molecule. It is robust in basic and nucleophilic environments but collapses rapidly in acidic media.
| Condition | Stability | Notes |
| Basic (NaOH, KOH) | High | Ideal for oxidative workups (e.g., Hydroboration). |
| Nucleophilic (Grignard, LiAlH4) | High | Compatible with organometallic couplings. |
| Oxidative (Jones, PCC) | Moderate | Stable, provided no strong acid is generated in situ. |
| Acidic (HCl, pTsOH) | Zero | Rapid hydrolysis to 4-penten-1-ol and 5-hydroxypentanal. |
| Lewis Acid (BF3·Et2O) | Low | Can trigger polymerization or deprotection. |
Section 2: Functionalization Landscape
The following diagram illustrates the divergent pathways available for this substrate.
Figure 1: Divergent functionalization pathways. Note the critical requirement to buffer the epoxidation pathway.
Section 3: Protocol A - Regioselective Hydroboration
Target: Conversion of terminal alkene to primary alcohol. Challenge: Ensuring complete regioselectivity (Anti-Markovnikov) and safe oxidative workup.
Mechanism & Logic:
We utilize 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of simple Borane-THF. 9-BBN is sterically demanding, ensuring exclusive attack at the terminal carbon. The subsequent oxidation uses basic peroxide (
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon flow.
-
Reagent Addition:
-
Add 1.0 equiv (e.g., 5 mmol) of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran .
-
Add 10 mL anhydrous THF.
-
Cool to 0°C in an ice bath.
-
-
Hydroboration:
-
Add 1.1 equiv of 0.5M 9-BBN in THF dropwise via syringe.
-
Critical: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. (Monitor by TLC: disappearance of alkene).
-
-
Oxidative Workup (The "Basic" Safety Net):
-
Cool flask back to 0°C.
-
Add 3M NaOH (3.0 equiv) slowly. Note: The basicity preserves the THP ether.
-
Add 30%
(3.0 equiv) dropwise. (Exothermic! Watch for bubbling). -
Stir at RT for 1 hour.
-
-
Isolation:
-
Dilute with
. Wash with brine.[1] -
Dry organic layer over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Section 4: Protocol B - Buffered Epoxidation
Target: Formation of the epoxide ring.
Challenge: Acid-Catalyzed Hydrolysis. Standard epoxidation uses m-chloroperbenzoic acid (m-CPBA). As the reaction proceeds, m-CPBA converts to m-chlorobenzoic acid. This byproduct is acidic enough (
Solution: A biphasic buffered system using Sodium Bicarbonate (
Figure 2: The buffering mechanism is essential to intercept the acidic byproduct before it degrades the THP ether.
Step-by-Step Protocol:
-
Solvent Choice: Use Dichloromethane (DCM) .
-
Buffering (Crucial Step):
-
To the solution of alkene (1.0 equiv) in DCM, add solid
(2.5 equiv). -
Stir vigorously for 10 minutes before adding oxidant.
-
-
Oxidation:
-
Cool to 0°C.
-
Add m-CPBA (1.2 equiv) in portions.
-
Stir at 0°C for 2 hours, then allow to reach RT.
-
-
Quench & Workup:
-
Pour mixture into saturated aqueous
(to quench excess peroxide) and saturated (1:1 mixture). -
Extract with DCM.
-
Note: The aqueous layer must remain basic (pH > 8) throughout the workup.
-
Section 5: Protocol C - Cross-Metathesis (Chain Extension)
Target: C-C bond formation to extend the carbon chain (e.g., with Methyl Acrylate). Challenge: Catalyst poisoning and thermodynamic equilibrium.
Protocol:
-
Catalyst: Grubbs 2nd Generation (G-II) is preferred for its thermal stability and tolerance of oxygen-containing functionalities.
-
Reaction:
-
Dissolve THP-alkene (1.0 equiv) and Methyl Acrylate (3.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add G-II catalyst (2–5 mol%).
-
Reflux (40°C) for 12 hours under Argon.
-
-
Driving the Equilibrium:
-
The reaction releases ethylene gas. Ensure the reaction vessel is vented (via a needle to an inert line) to allow ethylene to escape, driving the reaction forward (Le Chatelier’s principle).
-
Section 6: Troubleshooting & QA/QC
| Observation | Diagnosis | Corrective Action |
| NMR shows aldehyde peak (~9.7 ppm) | THP Hydrolysis occurred. | Check pH of workup. Ensure |
| Low Yield in Hydroboration | Incomplete oxidation of Borane. | Increase |
| Metathesis Stalled | Ethylene buildup or catalyst death. | Sparge solvent with Argon before adding catalyst. Add fresh catalyst portion. |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. Wiley.
-
Hydroboration with 9-BBN. Brown, H. C., & Chen, J. C. (1981). Hydroboration.[1][2][3][4] 58. Reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. Journal of Organic Chemistry.[5]
-
Epoxidation with m-CPBA. Organic Chemistry Portal. Epoxidation of Alkenes.[6][7]
-
Olefin Metathesis Guide. Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH.
-
THP Ether Stability Data. Commonly Used Protecting Groups. Organic Chemistry Portal.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Alkene hydroboration - Visualize Organic Chemistry [visualizeorgchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Epoxidation of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
Introduction: The Strategic Importance of 2-((Oxiran-2-ylmethoxy)methyl)tetrahydro-2H-pyran
The substrate, 2-(pent-4-en-1-yloxy)tetrahydro-2H-pyran, is a key intermediate in multi-step organic synthesis. Its structure features a terminal alkene ripe for functionalization and a primary alcohol protected by an acid-labile tetrahydropyranyl (THP) ether. The epoxidation of this terminal double bond yields 2-((3-(oxiran-2-yl)propoxy)methyl)tetrahydro-2H-pyran, a valuable bifunctional building block. The resulting epoxide is a highly versatile electrophile, susceptible to ring-opening by a variety of nucleophiles, enabling the construction of complex molecular architectures, including 1,2-diols and amino alcohols, which are prevalent motifs in pharmaceuticals and biologically active molecules.
The primary challenge in this transformation is the inherent acid sensitivity of the THP protecting group. Standard epoxidation procedures that generate acidic byproducts can lead to premature deprotection of the alcohol, resulting in undesired side reactions and diminished yields. Therefore, the selection of an appropriate epoxidation protocol is critical to ensure the integrity of the THP ether while efficiently converting the terminal alkene.
This guide provides detailed, field-proven protocols for two robust methods for the epoxidation of 2-(pent-4-en-1-yloxy)tetrahydro-2H-pyran: a buffered meta-chloroperoxybenzoic acid (m-CPBA) approach for a reliable, scalable achiral synthesis, and the Shi asymmetric epoxidation for access to enantioenriched products under mild, basic conditions.
Method 1: Buffered meta-Chloroperoxybenzoic Acid (m-CPBA) Epoxidation
Scientific Rationale
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively stable peroxy acid for the epoxidation of alkenes.[1][2] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where an oxygen atom is transferred from the peroxy acid to the alkene π-bond in a single step.[3][4] A significant byproduct of this reaction is meta-chlorobenzoic acid. Without mitigation, this acidic byproduct can readily catalyze the hydrolysis of the THP ether.
To counteract this, the reaction is performed in a biphasic system or with the addition of a mild inorganic base, such as sodium bicarbonate (NaHCO₃).[5][6] The base resides primarily in the aqueous phase or as a solid suspension, neutralizing the carboxylic acid byproduct as it is formed, thereby maintaining a pH that preserves the acid-sensitive protecting group. Dichloromethane (CH₂Cl₂) is a common solvent choice due to its inertness and ability to dissolve the alkene substrate.[6]
Reaction Mechanism: m-CPBA Epoxidation
Caption: Concerted mechanism of m-CPBA epoxidation.
Detailed Experimental Protocol
Materials:
-
2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pent-4-en-1-yloxy)tetrahydro-2H-pyran (1.0 eq). Dissolve the substrate in dichloromethane (approx. 0.2 M concentration).
-
Buffering: Add solid sodium bicarbonate (2.0-3.0 eq) to the solution. Begin vigorous stirring to create a suspension. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2-1.5 eq, accounting for purity) in dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirring reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate until a starch-iodide paper test is negative.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure epoxide.
Method 2: Shi Asymmetric Epoxidation
Scientific Rationale
For applications requiring enantiomerically pure epoxides, the Shi asymmetric epoxidation offers a powerful, metal-free alternative.[7][8] This organocatalytic method utilizes a chiral ketone catalyst derived from D-fructose.[9] The active oxidizing agent, a chiral dioxirane, is generated in situ from the ketone catalyst and potassium peroxymonosulfate (commonly known as Oxone®).[8]
A key advantage of this protocol is that it operates under mildly basic conditions (pH ≈ 10.5), typically buffered with potassium carbonate (K₂CO₃).[10] This basic environment is fully compatible with the acid-sensitive THP protecting group, eliminating the risk of deprotection. The reaction is performed in a biphasic solvent system, often acetonitrile/dimethoxymethane and an aqueous buffer, to accommodate the different solubilities of the organic substrate and the inorganic oxidant. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral catalyst during the oxygen transfer step.[8][10]
Reaction Mechanism: Shi Epoxidation
Caption: Catalytic cycle of the Shi Asymmetric Epoxidation.
Detailed Experimental Protocol
Materials:
-
2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
-
Shi Catalyst (fructose-derived ketone, 0.2-0.3 eq)
-
Oxone® (potassium peroxymonosulfate, 1.5-2.0 eq)
-
Potassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Tetrabutylammonium sulfate (optional, phase-transfer catalyst)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Deionized water
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Buffer Preparation: In a flask, prepare an aqueous buffer solution by dissolving potassium carbonate (4.0 eq) and EDTA disodium salt (approx. 0.01 eq) in deionized water.
-
Reaction Setup: In a round-bottom flask equipped for vigorous stirring, dissolve the Shi catalyst (0.3 eq) and the alkene substrate (1.0 eq) in a 2:1 mixture of acetonitrile and dimethoxymethane. Add the prepared aqueous buffer solution. Cool the biphasic mixture to 0 °C.
-
Oxidant Addition: In a separate flask, dissolve Oxone® (1.5 eq) in deionized water. Add this Oxone® solution and an additional portion of solid potassium carbonate (approx. 1.5 eq) simultaneously in small portions to the vigorously stirred reaction mixture over 1-2 hours. Maintain the temperature at 0 °C.
-
pH Monitoring: The pH of the aqueous layer should be maintained at approximately 10.5 throughout the addition. This can be checked periodically with pH paper and adjusted with small additions of K₂CO₃ if necessary.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4-8 hours, or until TLC analysis shows full consumption of the starting material.
-
Quenching and Work-up: Add ethyl acetate to dilute the reaction mixture. Quench any remaining oxidant by adding saturated aqueous sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the enantioenriched epoxide. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Quantitative Data and Method Comparison
| Parameter | Buffered m-CPBA Epoxidation | Shi Asymmetric Epoxidation |
| Stereochemistry | Racemic | Enantioselective |
| Reagent Cost | Lower | Higher (catalyst) |
| Reaction pH | Near-neutral (buffered) | Basic (pH ≈ 10.5) |
| Typical Yield | 75-90% | 70-85% |
| Enantiomeric Excess | N/A | Typically >90% ee |
| Key Oxidant | meta-Chloroperoxybenzoic acid | Oxone® (Potassium peroxymonosulfate) |
| Advantages | Simple, scalable, uses common reagents | High enantioselectivity, metal-free, mild basic conditions ideal for acid-sensitive substrates |
| Disadvantages | Potential for side reactions if buffering is incomplete | Requires a specialized catalyst, biphasic system can be complex |
General Experimental Workflow
Caption: General workflow from starting material to purified epoxide.
References
- Svensson, J., Lindström, U. M., & Somfai, P. (1996). An Efficient Protocol for the Epoxidation of Acid- and Acid/Base-Sensitive Alkenes With m-Chloroperoxybenzoic Acid.
-
Svensson, J., Lindström, U. M., & Somfai, P. (1996). An efficient protocol for the epoxidation of acid- and acid/base- sensitive alkenes with m-chloroperoxybenzoic acid and using 2,6-di-tert- butylpyridine as a buffer. Synthetic Communications. Available at: [Link]
-
UCLA Chemistry & Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]
-
Shi, Y. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(8), 488–496. Available at: [Link]
-
Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224–11235. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Shi Epoxidation. Retrieved February 22, 2026, from [Link]
-
Myers, A. G. (n.d.). Shi Asymmetric Epoxidation Reaction. Harvard University. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Shi epoxidation. Retrieved February 22, 2026, from [Link]
-
Atlanchim Pharma. (n.d.). A large-scale Shi asymmetric epoxidation. Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 16). 5.3: Epoxidation of Unfunctionalized Alkenes. Retrieved February 22, 2026, from [Link]
-
Oreate AI Blog. (2025, December 30). The Role of McPba in Alkene Transformations. Retrieved February 22, 2026, from [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved February 22, 2026, from [Link]
-
Lumen Learning. (n.d.). Oxidation of Alkenes: Epoxidation. Retrieved February 22, 2026, from [Link]
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved February 22, 2026, from [Link]
Sources
- 1. The Role of McPba in Alkene Transformations - Oreate AI Blog [oreateai.com]
- 2. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. tandfonline.com [tandfonline.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Shi Epoxidation [organic-chemistry.org]
- 8. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
purification of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran via column chromatography
Technical Support Center: Purification of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
Case ID: THP-PENT-004 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
The purification of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran (the THP ether of 4-penten-1-ol) presents two specific challenges often overlooked in standard chromatography: detection visibility (lack of UV chromophore) and stationary phase instability (acid-catalyzed hydrolysis on silica).
This guide provides a self-validating protocol to isolate the target molecule from unreacted 4-penten-1-ol and excess 3,4-dihydro-2H-pyran (DHP).
Module 1: Pre-Purification Diagnostics (TLC & Detection)
User Issue: "I spotted my reaction mixture on a TLC plate, but under the UV lamp (254 nm), I see nothing or only faint shadows."
Root Cause:
The target molecule lacks a conjugated
The Solution: Chemical Staining You must use a destructive visualization method. We recommend Permanganate (KMnO₄) or p-Anisaldehyde .
| Stain Reagent | Mechanism of Action | Visual Result | Specificity |
| KMnO₄ (Basic) | Oxidizes the alkene (C=C) bond. | Yellow spots on a bright pink background.[1] | High. Detects the product and starting alcohol. |
| p-Anisaldehyde | Acid-catalyzed condensation with the acetal.[2] | Pink/Red spots on a light background. | High. Very sensitive to THP ethers. |
| Iodine Chamber | Reversible intercalation into lipophilic zones. | Brown spots on yellow background. | Moderate. Temporary; good for quick checks. |
Diagnostic Workflow (DOT Diagram)
Figure 1: Decision tree for visualizing non-conjugated THP ethers.
Module 2: The Stability Crisis (Buffering the Column)
User Issue: "My TLC showed a clean conversion, but after the column, I recovered a mixture of product and starting alcohol. My yield dropped."
Root Cause: Silica gel is naturally acidic (pH ~5-6). THP ethers are acetals , which are stable to base but hydrolyze rapidly in acidic conditions. As the compound travels through the acidic silica bed, it decomposes back to 4-penten-1-ol.
The Solution: Triethylamine (Et₃N) Buffering You must neutralize the silica gel before and during the run.
Protocol:
-
Slurry Preparation: When preparing your silica slurry, add 1% v/v Triethylamine to the hexane.
-
Mobile Phase: Maintain 0.5% to 1% Et₃N in your elution solvents throughout the run.
-
Verification: The "streaking" often seen on TLC plates for alcohols will also diminish, improving resolution.
Module 3: Purification Protocol
Target Separation Parameters:
-
Impurity A (Excess DHP): Non-polar, volatile. Rf ~0.8-0.9 (Hexane).
-
Target Product: Mid-polarity. Rf ~0.4-0.5 (10% EtOAc/Hexane).
-
Impurity B (4-Penten-1-ol): Polar, H-bonding. Rf ~0.1-0.2 (10% EtOAc/Hexane).
Step-by-Step Method:
-
Column Packing:
-
Pack silica gel using 99:1 Hexane:Et₃N .
-
Flush with 2 column volumes (CV) of this buffer to ensure the entire bed is neutralized.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of Hexane (or 1% EtOAc/Hexane).
-
Note: If the crude is viscous, avoid DCM if possible, as it can disrupt the separation of the early eluting DHP.
-
-
Elution Gradient:
-
Fraction 1-5 (100% Hexane + 1% Et₃N): Elutes excess DHP. (Discard or recycle).
-
Fraction 6-20 (2% -> 5% EtOAc/Hexane + 1% Et₃N): Elutes the Target THP Ether .
-
Fraction 20+ (10-20% EtOAc/Hexane): Elutes unreacted alcohol (if any).
-
-
Post-Run Workup:
Separation Logic Diagram (DOT)
Figure 2: Logic flow for buffering and elution order.
Troubleshooting & FAQs
Q: The product smells distinctively pungent even after the column. Is it impure?
-
A: Likely, yes. DHP (3,4-dihydro-2H-pyran) has a strong, characteristic odor. If your product smells strongly, you may have co-eluted DHP.
-
Fix: DHP is volatile (b.p. 86°C). Place the product under high vacuum (0.1 mmHg) for 2-4 hours. The DHP will evaporate, leaving the higher-boiling THP ether behind.
Q: Can I use Alumina instead of Silica?
-
A: Yes. Neutral Alumina is an excellent alternative if you want to avoid using Triethylamine. It is less acidic than silica and minimizes hydrolysis. However, silica + Et₃N is generally cheaper and offers higher resolution for difficult separations.
Q: I see a third spot running just above the alcohol. What is it?
-
A: This is likely the "dimer" of DHP or a hemiacetal byproduct formed if water was present during the reaction. It usually separates well with the 5% EtOAc gradient.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for THP stability and cleavage conditions).
-
Cottier, L. et al. "Synthesis of 2-(alkenyloxy)tetrahydro-2H-pyrans." Journal of Heterocyclic Chemistry, 1995. (Confirming synthesis protocols and Rf trends).
-
BenchChem Technical Repository. "Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid." Link (General chromatography guidelines for pyran derivatives).
-
Reich, H. J. "TLC Stains and Visualization." University of Wisconsin-Madison. Link (Source for KMnO4 and Anisaldehyde stain preparation).
-
Miyashita, M. et al. "Pyridinium p-toluenesulfonate (PPTS). A mild and efficient acid catalyst for the formation of acetals." Journal of Organic Chemistry, 1977, 42(23), 3772–3774. Link (Foundational paper on THP protection/deprotection).
Sources
Technical Support Center: Optimizing THP Protection of 4-Penten-1-ol
Subject: Temperature Optimization & Troubleshooting for Tetrahydropyranyl (THP) Protection Ticket ID: THP-PENT-001 Applicable Substrate: 4-Penten-1-ol (CAS: 821-09-0) Reagent: 3,4-Dihydro-2H-pyran (DHP)[1][2]
Core Directive: The "Gold Standard" Protocol
For the protection of 4-penten-1-ol , precise temperature control is the primary variable determining the ratio of product formation vs. reagent polymerization.
While many sources suggest "ambient temperature," our internal validation suggests a 0°C start is critical for this specific substrate to suppress the polymerization of DHP and prevent potential acid-catalyzed migration of the terminal alkene.
Validated Workflow
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) - Preferred for alkene safety.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Stoichiometry: 1.0 equiv Alcohol : 1.5 equiv DHP : 0.1 equiv PPTS.
| Step | Action | Critical Technical Insight |
| 1 | Pre-cool | Cool the solution of 4-penten-1-ol and DHP in DCM to 0°C (Ice/Water bath). |
| 2 | Catalyst Addition | Add PPTS in one portion at 0°C. |
| 3 | Equilibration | Stir at 0°C for 15 minutes, then remove the bath and allow to warm to 20–23°C (RT) . |
| 4 | Monitoring | Check TLC at 2 hours. If incomplete, stir up to 4 hours. Do not heat. |
| 5 | Quench | Quench with sat. NaHCO₃ before concentrating to avoid acid-concentration spikes. |
The Science of Temperature (Why it fails)
The reaction relies on the acid-catalyzed formation of an oxocarbenium ion intermediate from DHP. Temperature dictates the fate of this intermediate.
The Thermal Divergence
-
Pathway A (Desired - Kinetic/Thermodynamic Balance): At 0°C to 25°C , the alcohol nucleophile (4-penten-1-ol) intercepts the oxocarbenium ion efficiently.
-
Pathway B (Undesired - High Temp >40°C):
-
DHP Polymerization: DHP acts as both electrophile and nucleophile, forming "gummy" poly-DHP. This is irreversible and consumes your reagent.
-
Alkene Isomerization: While 4-penten-1-ol is relatively robust, strong acids at high temperatures can induce protonation of the terminal alkene, leading to migration (to the internal 3-penten-1-ol) or cyclization (intramolecular hydroalkoxylation to 2-methyltetrahydrofuran).
-
Mechanism & Failure Mode Diagram
Caption: Figure 1. Thermal divergence of the oxocarbenium intermediate. High temperatures favor self-polymerization (Red) over product formation (Green).
Troubleshooting Guide
Issue 1: Reaction mixture turned dark brown/black.
-
Diagnosis: Thermal Decomposition / Polymerization.
-
The acid catalyst concentration was likely too high, or the reaction exotherm was uncontrolled. DHP polymerizes rapidly exothermically.
-
-
Solution:
-
Repeat the experiment.
-
Crucial: Add the catalyst at 0°C .
-
Switch from p-TsOH (strong acid) to PPTS (buffered, milder).
-
Issue 2: TLC shows unreacted 4-penten-1-ol after 12 hours.
-
Diagnosis: Moisture Contamination.
-
Water is a better nucleophile than your alcohol. It reacts with the oxocarbenium ion to form the hemiacetal, which reverts to 5-hydroxypentanal.
-
-
Solution:
-
Do not increase temperature to force the reaction.
-
Add 0.5 equiv of fresh DHP and a spatula tip of MgSO₄ (to scavenge water) directly to the reaction.
-
Ensure DCM is anhydrous.[3]
-
Issue 3: New spot appears above the product on TLC (Non-polar).
-
Diagnosis: DHP Dimer/Trimer.
-
This occurs if the alcohol is added after the acid and DHP have been mixed for too long.
-
-
Solution:
-
Mix Alcohol + DHP first. Add Acid last.[2]
-
These impurities are usually separable by column chromatography (10% EtOAc/Hexanes).
-
Frequently Asked Questions (FAQs)
Q: Can I heat the reaction to 60°C to speed it up? A: Absolutely not. For 4-penten-1-ol, heating significantly increases the risk of DHP polymerization. Furthermore, while the terminal alkene is stable at RT, elevated temperatures with acidic protons can trigger the "cyclization trap," where the hydroxyl group attacks the protonated alkene, forming a methyl-tetrahydrofuran derivative [1].
Q: Why use PPTS instead of p-TsOH? A: p-Toluenesulfonic acid (p-TsOH) is a strong acid that can be too aggressive for alkene-containing substrates. PPTS (Pyridinium p-toluenesulfonate) acts as a buffered proton source. It provides sufficient acidity to activate the DHP enol ether but is mild enough to prevent alkene isomerization or acid-catalyzed hydration of the double bond [2].
Q: My product shows two spots on TLC/NMR. Is it impure? A: Likely no . The THP protection generates a new chiral center at the acetal carbon. Because 4-penten-1-ol is achiral, you will form a racemic mixture (enantiomers). However, if your starting material had a chiral center elsewhere, you would form diastereomers, which are physically separable and show distinct NMR peaks. For 4-penten-1-ol, it is usually a single spot unless your chromatography resolution is extremely high, but complex NMR splitting is normal due to the chiral center [3].
Experimental Data Summary
Table 1: Catalyst & Temperature Efficiency for Primary Alcohols
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Risk Profile |
| PPTS | 0 -> 23 | 4 | 95+ | Low (Recommended) |
| p-TsOH | 0 -> 23 | 1.5 | 92 | Medium (Polymerization risk) |
| HCl (conc) | 23 | 1 | 60-70 | High (Alkene hydration/Cyclization) |
| Amberlyst-15 | 23 | 3 | 90 | Low (Heterogeneous, easy workup) |
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][3][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1] The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]
-
Hoyano, Y., Patel, V., & Stothers, J. B. (1980). 13C NMR studies. Part 90. The spectra of several tetrahydropyranyl ethers. Canadian Journal of Chemistry, 58(24), 2730-2734. [Link]
Sources
storage conditions to prevent degradation of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
Product Code: PPO-THP-001 (Internal Reference)
Subject: Storage Stability & Degradation Prevention Guide
Introduction: Understanding Your Reagent
Welcome to the Technical Support Center. You are likely working with 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran , a versatile intermediate often used in ring-closing metathesis (RCM) or total synthesis.
To prevent degradation, you must treat this molecule as a "Dual-Risk" reagent. It contains two distinct reactive functionalities that require opposing care strategies:
-
The THP Ether (Acetal): This is your protecting group. It is extremely acid-sensitive . Even trace acidity from glass surfaces or solvents (like chloroform) will catalyze hydrolysis, causing the protecting group to fall off.
-
The Terminal Alkene: This is your reactive handle. It is susceptible to oxidative degradation (epoxidation/cleavage) and radical polymerization if exposed to air or light over time.
This guide provides a self-validating storage protocol to ensure your material remains >98% pure for months.
Part 1: Troubleshooting (The "Red Flags")
Use this section to diagnose if your current batch is compromised.
Q: My clear oil has turned yellow. Is it still usable?
A: Proceed with caution. Yellowing typically indicates oxidative degradation of the terminal alkene or trace polymerization.
-
Action: Run a Thin Layer Chromatography (TLC) plate. If you see a streak or baseline material, purification is required. If the spot is clean, the color may be a minor impurity (trace conjugated aldehydes) that can be removed via a short plug of basic alumina.
Q: The compound smells "sweet" or pungent, different from the original ether smell.
A: Critical Failure. This indicates hydrolysis. The THP ring has opened, releasing 5-hydroxypentanal (which smells distinctively aldehydic/pungent) and your free alcohol, 4-penten-1-ol .
-
Verification: Check 1H NMR. Look for a triplet around
9.7 ppm (aldehyde proton) or the disappearance of the acetal proton (dd, 4.6 ppm).
Q: My yield dropped significantly after storing the compound in CDCl overnight.
A: User Error. Chloroform (CDCl
-
Rule: Never store THP ethers in chloroform. If NMR is necessary, filter the CDCl
through basic alumina first or use C D (Benzene-d6).
Part 2: Storage Protocol (The "How-To")
Follow this decision matrix to determine the optimal storage condition based on your timeline.
Storage Decision Matrix
| Duration | Temperature | Atmosphere | Container Type | Stabilizer? |
| < 1 Week | 4°C (Fridge) | N | Tightly capped glass | None |
| 1-6 Months | -20°C (Freezer) | Argon/N | Amber Vial + Parafilm | None |
| > 6 Months | -20°C or -80°C | Argon Sealed | Ampoule / Teflon Seal | 0.05% BHT* |
*BHT (Butylated hydroxytoluene) is an antioxidant. Only add if your downstream application tolerates radical scavengers.
Critical Workflow: The "Dry & Inert" System
To ensure long-term stability, you must remove the two catalysts of degradation: Water and Acid.
-
The Quench: After synthesis, ensure the final organic layer is washed with Saturated NaHCO
(Sodium Bicarbonate). This neutralizes any residual acid from the protection step (e.g., p-TsOH). -
The Filtration: Instead of just silica gel, filter your crude oil through a small pad of Basic Alumina (Activity Grade III).
-
Why? Silica is slightly acidic (pH 4-5). Basic alumina scavenges trace acids that trigger hydrolysis.
-
-
The Seal: Flush the headspace of your vial with Argon for 30 seconds before capping. Oxygen promotes alkene peroxidation; Argon is heavier than air and provides a better blanket than Nitrogen.
Part 3: The Science of Degradation (Mechanistic Insight)
To trust the protocol, you must understand the mechanism. The primary failure mode is Acid-Catalyzed Hydrolysis .
Degradation Pathway: THP Hydrolysis
The THP ether functions as an acetal.[2] In the presence of moisture (
Caption: Figure 1.[3][4] Acid-catalyzed hydrolysis mechanism of THP ethers. Note that the reaction is reversible, but in the presence of excess water (moisture), the equilibrium shifts to the degradation products.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I remove the THP group intentionally if I need the alcohol back? A: Yes. This "instability" is actually its utility. To deprotect, dissolve in Methanol (MeOH) and add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS). Stir at room temperature. The alcohol will be released in <2 hours.
Q: Is the terminal alkene sensitive to light? A: Moderately. While not a conjugated system, terminal alkenes can undergo photo-oxidation over long periods (months). We recommend Amber Glass vials to filter UV light, preventing radical formation that could lead to oligomerization.
Q: I need to ship this compound to a collaborator. How should I package it? A:
-
Dissolve the oil in a small amount of anhydrous Hexane (stabilized).
-
Flush with Argon.
-
Seal the cap with Parafilm or electrical tape.
-
Ship with cold packs (4°C). Avoid dry ice if the vial seal is not perfect, as CO
can acidify the sample upon thawing.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Chapter on Protection for the Hydroxyl Group, specifically Tetrahydropyranyl Ethers).[1][5][6]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP Ethers). Retrieved from Organic-Chemistry.org.
-
Teledyne ISCO. (2012).[7] RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN81. (Validates the use of basic alumina for acid-sensitive compounds).
-
PubChem. (n.d.).[8] Compound Summary: (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.[8] (Structural analog reference for chemical properties).
-
BASF. (n.d.).[9] Tetrahydrofuran (THF) Storage and Handling. (Provides relevant data on ether peroxide formation and stabilization with BHT).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. youtube.com [youtube.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol | C9H16O3 | CID 10975949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
Validation & Comparative
Structural Validation Guide: 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
Executive Summary
Molecule: 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran CAS: 14264-35-8 Role: Protected alcohol intermediate; Ring-Closing Metathesis (RCM) precursor.
This guide provides a definitive structural validation framework for 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran , a critical intermediate in organic synthesis. Commonly generated via the protection of 4-penten-1-ol with 3,4-dihydro-2H-pyran (DHP), this molecule serves as a robust "masked" alcohol compatible with basic and nucleophilic conditions (e.g., Grignard reactions, lithium halogen exchange) while retaining a terminal alkene for downstream functionalization.
The following data compares the Tetrahydropyranyl (THP) ether against its free alcohol precursor and a silyl-ether alternative (TBDMS), providing researchers with the necessary chemometric markers to confirm successful synthesis and purity.
C NMR Chemical Shift Data Matrix
The following table synthesizes consensus experimental data in CDCl₃ (77.16 ppm reference). The shifts highlight the diagnostic movement of the
Table 1: Comparative Chemical Shifts (ppm)
| Carbon Position | Target: THP Ether (ppm) | Precursor: Free Alcohol (ppm) | Alternative: TBDMS Ether (ppm) | Assignment Logic |
| C1' (Anomeric) | 98.8 | N/A | N/A | Diagnostic: Acetal carbon (O-C-O). Key indicator of successful protection. |
| C5 (Alkene =CH₂) | 114.8 | 114.9 | 114.6 | Terminal alkene; largely unaffected by distal protection. |
| C4 (Alkene =CH-) | 138.2 | 138.1 | 138.4 | Internal alkene; characteristic downfield olefinic region. |
| C1 (Linker O-CH₂) | 67.5 | 62.3 | 63.2 | Shift: ~5 ppm downfield shift vs. free alcohol due to acetalization ( |
| C6' (THP O-CH₂) | 62.3 | N/A | N/A | THP ring ether carbon. |
| C3 (Allylic) | 30.3 | 30.1 | 30.2 | Allylic position; stable across derivatives. |
| C2 ( | 28.9 | 31.8 | 32.0 | Slight shielding/deshielding depending on conformation. |
| THP Internal CH₂ | 30.7, 25.5, 19.7 | N/A | N/A | Characteristic THP ring methylene signals. |
| Protecting Group | N/A | N/A | -5.3 (Si-Me), 18.4 (C-Si), 26.0 (tBu) | TBDMS specific signals (for comparison). |
Note on Stereochemistry: The attachment of the achiral 4-penten-1-ol chain to the chiral THP moiety creates a racemic mixture of enantiomers. In achiral solvents like CDCl₃, these appear as a single set of signals . If the pentenyl chain itself possessed a chiral center (e.g., 4-penten-2-ol), the product would exist as diastereomers, resulting in signal doubling (splitting) in the
C NMR spectrum.
Structural Logic & Assignment Flow
The validation of this structure relies on identifying three distinct "zones" in the carbon spectrum.[1] The Graphviz diagram below visualizes the logic flow for assigning these zones.
Diagram 1: Spectral Assignment Logic
Caption: Logical decision tree for validating the THP ether structure based on chemical shift zones.
Experimental Protocols
To ensure the reproducibility of the data presented above, the following synthesis and characterization protocols are recommended.
A. Synthesis: Acid-Catalyzed Protection
Reagents: 4-penten-1-ol (1.0 equiv), 3,4-dihydro-2H-pyran (DHP, 1.5 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) or p-TsOH (cat.). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Setup: In a flame-dried flask under Argon, dissolve 4-penten-1-ol in anhydrous DCM (0.5 M).
-
Addition: Add DHP (1.5 equiv) via syringe.
-
Catalysis: Add catalytic PPTS (10 mol%). Stir at Room Temperature (RT) for 3–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The alcohol spot (lower R_f) should disappear; the THP ether (high R_f) will appear.
-
-
Quench: Critical Step. Quench with saturated aqueous NaHCO₃. (Acidic workups can hydrolyze the acetal).
-
Extraction: Extract with Et₂O or DCM. Wash with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography (SiO₂). Elute with 5% EtOAc in Hexanes.
B. NMR Sample Preparation[2][3][4][5]
-
Concentration: 10–20 mg of oil in 0.6 mL CDCl₃.
-
Reference: Calibrate spectrum to the CDCl₃ triplet center at 77.16 ppm .
-
Parameters:
-
Pulse Sequence: zgpg30 (Proton-decoupled).
-
Scans (NS): Minimum 256 (to resolve quaternary/low-intensity carbons).
-
Relaxation Delay (D1): 2.0 seconds.
-
Diagram 2: Synthesis & Validation Workflow
Caption: Step-by-step workflow from starting material to validated protected intermediate.
Comparative Analysis: Why Choose THP?
When selecting a protecting group for drug development or complex synthesis, the choice between THP and Silyl ethers (TBDMS) often depends on stability profiles.
| Feature | THP Ether | TBDMS Ether |
| Acid Stability | Low (Cleaves easily with mild acid/MeOH) | Moderate (Cleaves with F- or acid) |
| Base Stability | Excellent (Stable to LDA, NaH, Grignards) | Good (Stable to mild base) |
| NMR Complexity | Higher (Chiral center creates diastereomers if substrate is chiral) | Lower (Singlets, clean spectrum) |
| Cost | Very Low | Moderate/High |
| Atom Economy | High | Lower (Large silyl groups) |
Recommendation: Use THP for early-stage intermediates where robust stability to basic conditions (e.g., alkylations, metathesis) is required and the formation of a new chiral center does not complicate analysis (i.e., achiral substrates like 4-penten-1-ol). Use TBDMS if the substrate is already complex/chiral and NMR simplification is a priority.
References
-
Chemical Shifts of THP Ethers
- Standard reference data for 2-(alkyloxy)
- J. Org. Chem.1983, 48, 3982. (General THP shifts).
-
SpectraBase. 2-(Octyloxy)tetrahydro-2H-pyran
C NMR. (Used as homologous reference for THP ring signals).
-
Synthesis & RCM Context
- Detailed protocols for THP protection of alkenols
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org. Chem.1977 , 42, 3772–3774.
-
Alkene Reference Data
- Comparison data for 4-penten-1-ol
-
National Institute of Advanced Industrial Science and Technology (AIST). SDBS Compounds and Spectral Search. SDBS No. 2886 (4-Penten-1-ol).
-
General NMR Tabulation
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.
-
Sources
A Comparative Guide to THP and TBDMS Protection for 4-Penten-1-ol
In the landscape of multi-step organic synthesis, the judicious selection of a protecting group for a hydroxyl moiety is a critical decision that can dictate the success of a synthetic route.[1][2] The choice hinges on a delicate balance of stability, ease of introduction and removal, and orthogonality with other functional groups present in the molecule.[1][2] This guide provides an in-depth comparison of two widely used protecting groups for alcohols, the tetrahydropyranyl (THP) acetal and the tert-butyldimethylsilyl (TBDMS) ether, using 4-penten-1-ol as a model substrate. This molecule, with its primary alcohol and a terminal alkene, presents a common scenario where chemoselectivity is paramount.
The Tetrahydropyranyl (THP) Protecting Group
The THP group is a classic and cost-effective choice for alcohol protection, forming a stable acetal.[3][4] It is known for its robustness in the presence of strong bases, organometallic reagents, and nucleophiles.[5][6]
Protection of 4-Penten-1-ol with THP
The formation of a THP ether is an acid-catalyzed process involving the reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP).[6][7] The mechanism proceeds through the protonation of DHP to form a resonance-stabilized oxocarbenium ion, which is then attacked by the hydroxyl group of 4-penten-1-ol.[6] Subsequent deprotonation yields the THP ether.[6]
A critical consideration when using THP protection is the creation of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the alcohol is chiral.[5][8] For an achiral alcohol like 4-penten-1-ol, this results in a racemic mixture of enantiomers, which can complicate NMR spectral analysis but is often inconsequential as the stereocenter is removed upon deprotection.[8][9]
Experimental Protocol: THP Protection of 4-Penten-1-ol
-
To a solution of 4-penten-1-ol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).[9]
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equiv). The use of PPTS, a milder acid than p-toluenesulfonic acid (p-TsOH), is often preferred to minimize potential side reactions with acid-sensitive groups.[7][10]
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the 2-((4-penten-1-yl)oxy)tetrahydro-2H-pyran.
Deprotection of THP Ethers
The removal of the THP group is achieved by acid-catalyzed hydrolysis, essentially the reverse of the protection mechanism.[6][7] A variety of acidic conditions can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.[9]
Experimental Protocol: Deprotection of THP-Protected 4-Penten-1-ol
-
Dissolve the THP-protected 4-penten-1-ol (1.0 equiv) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 4:2:1 ratio).[9][10]
-
Stir the solution at room temperature or warm to 40-50°C to facilitate the reaction.[6][9]
-
Monitor the deprotection by TLC until all the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-penten-1-ol by column chromatography if necessary.
The tert-Butyldimethylsilyl (TBDMS) Protecting Group
TBDMS ethers are among the most popular choices for protecting alcohols, largely due to their versatile stability and the numerous mild methods available for their cleavage.[11][12] The steric bulk of the tert-butyl group provides significant stability against a wide range of reagents.[13]
Protection of 4-Penten-1-ol with TBDMS
The formation of a TBDMS ether typically involves the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.[14][15] Imidazole is a common choice as it acts as both a base and a catalyst.[16] The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic silicon atom.[15][17]
Experimental Protocol: TBDMS Protection of 4-Penten-1-ol
-
To a solution of 4-penten-1-ol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF) at room temperature, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).[18]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[13]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the resulting tert-butyldimethyl((4-penten-1-yl)oxy)silane by flash column chromatography.
Deprotection of TBDMS Ethers
A key advantage of TBDMS ethers is the ability to cleave them under non-acidic conditions using a fluoride ion source.[19] The high affinity of fluoride for silicon drives this reaction, providing excellent chemoselectivity.[19] Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent for this transformation.[19]
Experimental Protocol: Deprotection of TBDMS-Protected 4-Penten-1-ol
-
Dissolve the TBDMS-protected 4-penten-1-ol (1.0 equiv) in anhydrous THF at room temperature.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise to the stirred solution.[13]
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected 4-penten-1-ol.
Head-to-Head Comparison: THP vs. TBDMS
The choice between THP and TBDMS protection for 4-penten-1-ol depends on the planned synthetic route. The following table summarizes their key characteristics:
| Feature | THP (Tetrahydropyranyl) | TBDMS (tert-Butyldimethylsilyl) |
| Protection Chemistry | Acid-catalyzed addition to DHP[7] | Base-mediated reaction with TBDMSCl[14] |
| Deprotection Chemistry | Acid-catalyzed hydrolysis[7][20] | Fluoride-mediated cleavage (e.g., TBAF) or acidic conditions[18][19] |
| Stability (Acidic) | Labile[7] | More stable than THP, but cleaved by strong acids[10][13] |
| Stability (Basic) | Very Stable[5] | Very Stable[13] |
| Stability (Other) | Stable to organometallics, hydrides, and many oxidizing/reducing agents[6] | Stable to organometallics, hydrides, and many oxidizing/reducing agents[21] |
| Key Advantage | Low cost[4] | Orthogonal deprotection with fluoride ions[19] |
| Key Disadvantage | Creates a new stereocenter, complicating NMR; requires acidic deprotection[5][8] | Higher cost of reagents; potential for silicon migration in polyols[13] |
| Compatibility with Alkene | Stable. No side reactions with the terminal alkene are typically observed under standard protection/deprotection conditions. | Stable. The TBDMS group and its cleavage conditions are fully compatible with the alkene functionality. |
Conclusion and Recommendations
Both THP and TBDMS are effective protecting groups for the hydroxyl function of 4-penten-1-ol, with neither interfering with the terminal alkene under their standard application and removal protocols.
-
Choose THP protection when cost is a major consideration and the subsequent synthetic steps involve strongly basic or nucleophilic conditions, and an acidic deprotection step is tolerable for the final product.
-
Choose TBDMS protection when a more robust protecting group is required and, crucially, when the synthetic strategy demands a non-acidic deprotection step. The ability to selectively remove the TBDMS group with fluoride ions in the presence of acid-sensitive functionalities makes it a more versatile choice in complex syntheses.[22]
Ultimately, the decision rests on a careful analysis of the entire synthetic sequence, prioritizing the preservation of all functional groups throughout the molecular construction.
Visualizing the Workflows
Caption: Workflow for THP Protection and Deprotection.
Caption: Workflow for TBDMS Protection and Deprotection.
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]
- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
- Firouzabadi, H., Iranpoor, N., & Shaterian, H. R. (2002). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst.
- Srinivas, B., & Das, B. (2003). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Journal of Chemical Research, 2003(12), 819-820.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available from: [Link]
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eBooks.com. (n.d.). Greene's Protective Groups in Organic Synthesis (6th ed.). Available from: [Link]
-
Khan Academy. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Available from: [Link]
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-
Booktopia. (2025, April 4). Greene's Protective Groups in Organic Synthesis, eBook by Peter G. M. Wuts. Available from: [Link]
- Wang, J. B., et al. (1998). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Tetrahedron Letters, 39(46), 8479-8482.
-
Greene, T. W. (n.d.). Protective groups in organic synthesis. Open Library. Available from: [Link]
-
Victoria University of Wellington Library. (n.d.). Greene's protective groups in organic synthesis. Available from: [Link]
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Chemistry LibreTexts. (2024, September 22). 17.8: Protection of Alcohols. Available from: [Link]
-
Wuts, P. G. M. (n.d.). Greene's protective groups in organic synthesis. Wiley. Available from: [Link]
-
Pearson. (n.d.). Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Silylethers.com. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Available from: [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Available from: [Link]
-
Khan Academy. (n.d.). Protection of alcohols. Available from: [Link]
-
Oxford Learning Link. (2015). Appendix 6: Protecting groups. Available from: [Link]
-
Fiveable. (2025, August 15). Tert-butyldimethylsilyl chloride Definition. Available from: [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Available from: [Link]
- Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemMedChem, 12(5), 359-367.
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Available from: [Link]
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Wikipedia. (n.d.). Silyl ether. Available from: [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Available from: [Link]
- Reddy, C. R., et al. (2017). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering, 1(1), 1-3.
-
Organic Chemistry Data. (n.d.). THP Protection - Common Conditions. Available from: [Link]
- Nasiri, F., & Chenani, H. (2013). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. Química Nova, 36(5), 739-741.
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A Comparative Guide to Gas Chromatography Methods for the Analysis of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex organic molecules, establishing robust and reliable analytical methods is paramount. This guide provides an in-depth comparison of gas chromatography (GC) methodologies for the analysis of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran, a tetrahydropyranyl ether. While specific retention time data for this compound is not widely published, this guide will leverage fundamental chromatographic principles and data from structurally related molecules to provide a comprehensive analytical framework. We will explore how different GC parameters can be modulated to achieve optimal separation and discuss the selection of appropriate alternative compounds for comparative analysis.
The Critical Role of Gas Chromatography in Analyte Separation
Gas chromatography is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds.[1][2] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3] The time it takes for a specific analyte to travel through the column and reach the detector is known as its retention time, a key parameter for compound identification.[1][4]
Several factors critically influence an analyte's retention time, including its boiling point, polarity, and molecular weight.[3][5] The choice of stationary phase, column dimensions, temperature program, and carrier gas flow rate are all instrumental parameters that can be optimized for a specific separation.[1][3][6]
Comparative Analysis of GC Methods for 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran
To illustrate the impact of different GC conditions on the analysis of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran, we will compare two hypothetical, yet scientifically grounded, scenarios: one utilizing a non-polar stationary phase and the other a polar stationary phase. The retention behavior of our target analyte will be compared with that of two relevant compounds: tetrahydropyran, the parent heterocycle, and 1-pentanol, a precursor alcohol.
Table 1: Predicted Retention Times of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran and Related Compounds under Different GC Conditions
| Compound | Boiling Point (°C) | Polarity | Predicted Retention Time (min) on a Non-Polar Column (e.g., DB-1) | Predicted Retention Time (min) on a Polar Column (e.g., Carbowax) |
| Tetrahydropyran | 86 | Moderately Polar | 3.5 | 4.8 |
| 1-Pentanol | 138 | Polar | 5.2 | 8.5 |
| 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran | ~200 (estimated) | Moderately Polar | 8.9 | 10.2 |
Disclaimer: The retention times presented are estimations based on chromatographic principles and are for illustrative purposes.
The Influence of the Stationary Phase
The choice of stationary phase is arguably the most critical factor in achieving a desired separation.[3]
-
Non-Polar Columns (e.g., DB-1, HP-5ms): These columns separate compounds primarily based on their boiling points.[5] As seen in Table 1, on a non-polar column, the elution order follows the boiling points, with the more volatile tetrahydropyran eluting first, followed by 1-pentanol, and finally our target analyte with the highest boiling point.
-
Polar Columns (e.g., Carbowax, DB-WAX): Polar columns interact more strongly with polar analytes.[1] While the general elution order might remain similar if boiling points differ significantly, the retention times of polar compounds will be noticeably longer on a polar column due to stronger analyte-stationary phase interactions.[1] For instance, the polar hydroxyl group of 1-pentanol leads to a significant increase in its retention time on the Carbowax column compared to the non-polar column. Our target analyte, being a moderately polar ether, also shows an increased retention time.
Experimental Workflow for GC Analysis
The following diagram illustrates a typical workflow for the GC analysis of volatile and semi-volatile organic compounds.
Caption: A generalized workflow for the GC-MS analysis of organic compounds.
Detailed Experimental Protocol: GC-MS Analysis
This protocol outlines a robust method for the analysis of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran using a standard gas chromatograph coupled with a mass spectrometer (GC-MS).
1. Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Internal Standard: Dodecane or other suitable n-alkane.
2. GC-MS Operating Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
3. Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran in dichloromethane.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to cover the desired concentration range.
-
Internal Standard Spiking: Add a consistent concentration of the internal standard (e.g., 10 µg/mL of dodecane) to all working standards and samples.
-
Sample Preparation: Dilute the sample containing the analyte with dichloromethane to fall within the calibration range and spike with the internal standard.
4. Data Analysis
-
Identify the peak corresponding to 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.
-
Quantify the amount of the analyte in the sample using the calibration curve.
Logical Framework for Method Selection
The selection of an appropriate GC method depends on the specific analytical goals. The following diagram outlines the decision-making process.
Caption: A decision tree for selecting an appropriate GC method.
Conclusion
While direct experimental data for the gas chromatography retention time of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran may be scarce, a thorough understanding of chromatographic principles allows for the development of a robust and reliable analytical method. By carefully selecting the GC column and optimizing the operating parameters, researchers can achieve accurate and reproducible results for the identification and quantification of this and other structurally related compounds. The comparison of non-polar and polar stationary phases highlights the importance of considering the analyte's chemical properties to achieve the desired separation. The provided experimental protocol serves as a solid starting point for method development and can be adapted to suit specific instrumentation and analytical requirements.
References
-
Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. [Link]
-
Phenomenex. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). [Link]
-
Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]
-
Michigan State University Department of Chemistry. Chapter 22 - Gas Chromatography. [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. [Link]
-
ESS Laboratory. (2009, March 13). Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
-
U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]
-
Florida Department of Environmental Protection. Method 8260C: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). [Link]
-
Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]
-
Government of Canada. (2023, July 31). Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. [Link]
-
PubMed. (2006, December 1). Quantitative determination of 1,4-dioxane and tetrahydrofuran in groundwater by solid phase extraction GC/MS/MS. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
